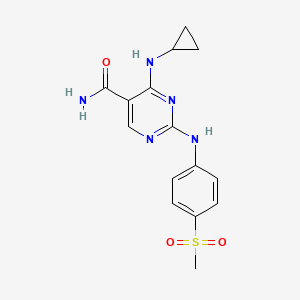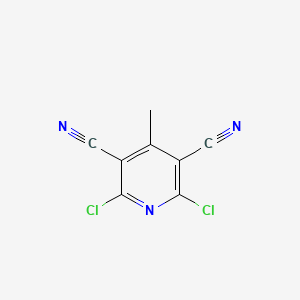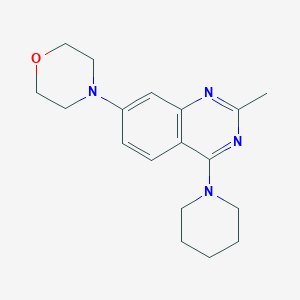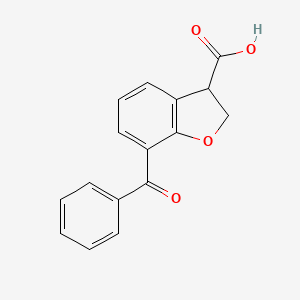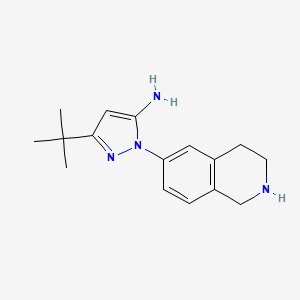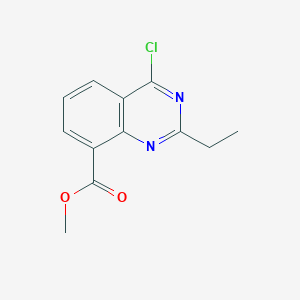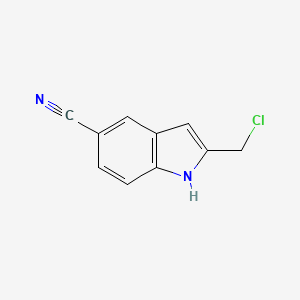
2-(chloromethyl)-1H-indole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(chloromethyl)-1H-indole-5-carbonitrile is a chemical compound that belongs to the indole family, which is a class of heterocyclic aromatic organic compounds. Indoles are widely recognized for their presence in many natural products and pharmaceuticals. The compound this compound is characterized by the presence of a chloromethyl group at the second position and a carbonitrile group at the fifth position of the indole ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1H-indole-5-carbonitrile typically involves the chloromethylation of 1H-indole-5-carbonitrile. One common method involves the reaction of 1H-indole-5-carbonitrile with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the second position of the indole ring. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the chloromethylation process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(chloromethyl)-1H-indole-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
2-(chloromethyl)-1H-indole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways, such as kinase inhibitors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(chloromethyl)-1H-indole-5-carbonitrile largely depends on its chemical reactivity and the specific biological targets it interacts with. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The carbonitrile group can also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(chloromethyl)-1H-indole-3-carbonitrile
- 2-(bromomethyl)-1H-indole-5-carbonitrile
- 2-(chloromethyl)-1H-indole-5-carboxaldehyde
Uniqueness
2-(chloromethyl)-1H-indole-5-carbonitrile is unique due to the specific positioning of the chloromethyl and carbonitrile groups on the indole ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications. The presence of both electron-withdrawing and electron-donating groups on the indole ring also influences its reactivity and interaction with other molecules, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H7ClN2 |
|---|---|
Poids moléculaire |
190.63 g/mol |
Nom IUPAC |
2-(chloromethyl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H7ClN2/c11-5-9-4-8-3-7(6-12)1-2-10(8)13-9/h1-4,13H,5H2 |
Clé InChI |
VNOPLMYIICKWSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C#N)C=C(N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
![8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13879174.png)
